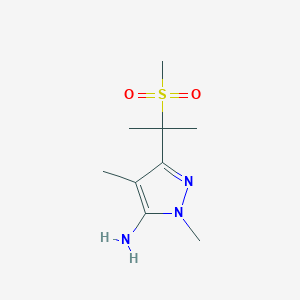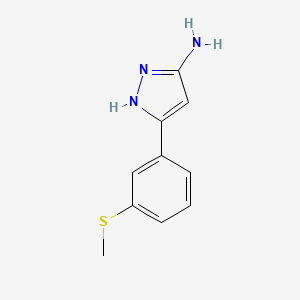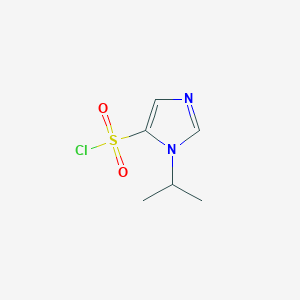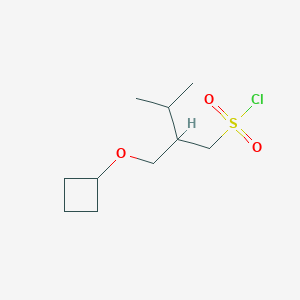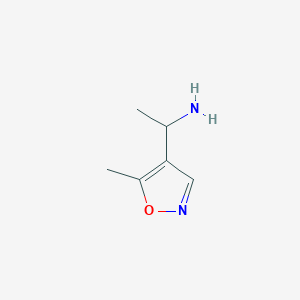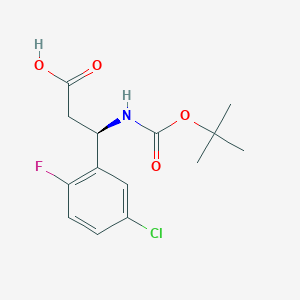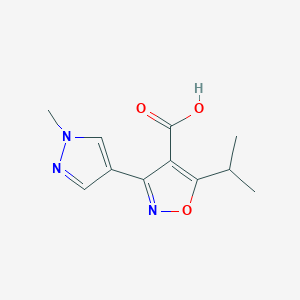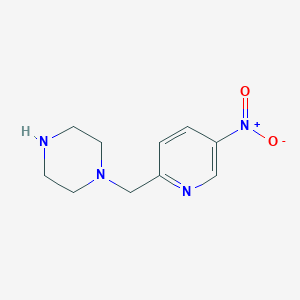
6-(Piperazin-1-ylmethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Nitropyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C₉H₁₂N₄O₂. It is characterized by the presence of a nitropyridine group attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-nitropyridin-2-yl)methyl]piperazine typically involves the reaction of 5-nitropyridine-2-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Nitropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-[(5-aminopyridin-2-yl)methyl]piperazine .
Aplicaciones Científicas De Investigación
1-[(5-Nitropyridin-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(5-nitropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .
Comparación Con Compuestos Similares
- 1-(3-nitropyridin-2-yl)piperazine
- 1-methyl-4-(5-nitropyridin-2-yl)piperazine
- 3-nitropyridine
- 4-substituted-3-nitropyridines
Comparison: 1-[(5-Nitropyridin-2-yl)methyl]piperazine is unique due to its specific structure, which combines the properties of both nitropyridine and piperazine. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H14N4O2 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-[(5-nitropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)10-2-1-9(12-7-10)8-13-5-3-11-4-6-13/h1-2,7,11H,3-6,8H2 |
Clave InChI |
LSLFKJYYFZJONS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



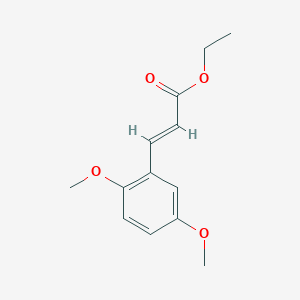
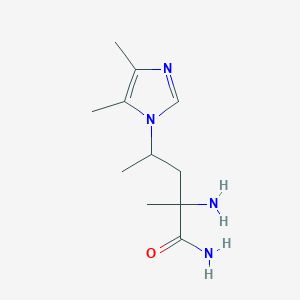
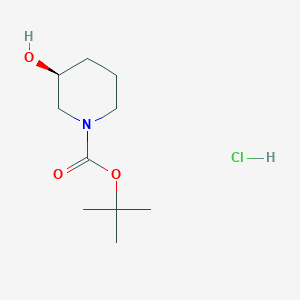
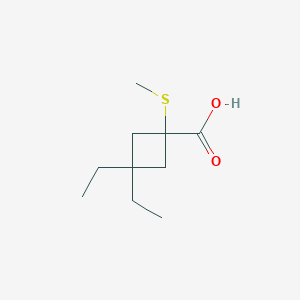
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
